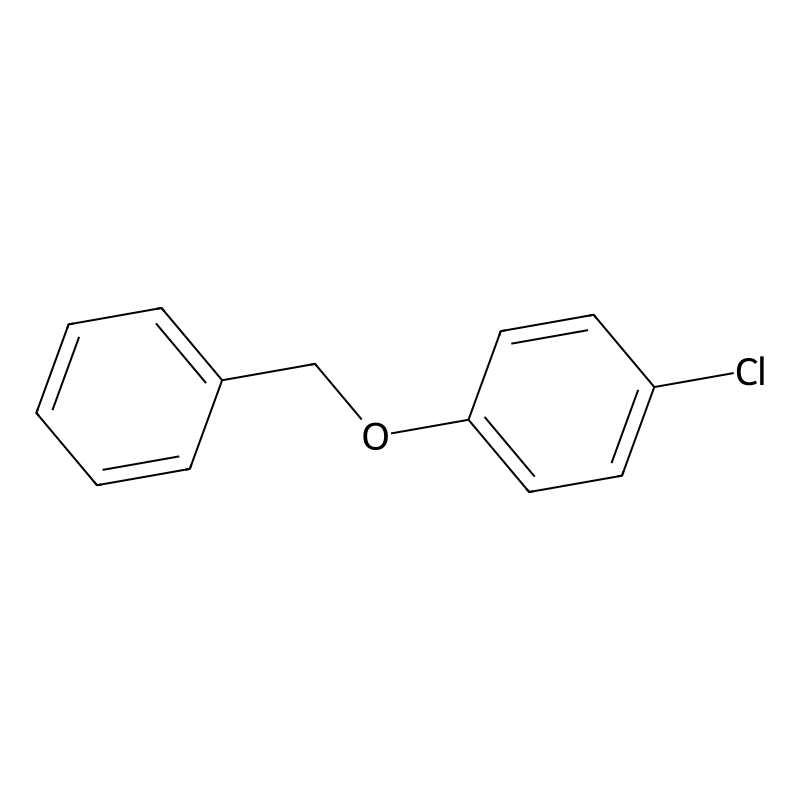

4-Benzyloxychlorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Intermediate:

4-Benzyloxychlorobenzene primarily serves as a chemical intermediate in the synthesis of various organic compounds. Its structure, characterized by a benzyl group attached to a chlorobenzene ring, makes it a valuable building block for diverse organic molecules. Several studies have explored its use in the synthesis of:

- Pharmaceutical compounds: 4-Benzyloxychlorobenzene has been employed in the synthesis of potential anti-cancer agents and other biologically active molecules [Source: A study published in the journal "Tetrahedron Letters" utilized 4-benzyloxychlorobenzene as a key intermediate in the synthesis of novel pyrazole derivatives with potential antitumor activity. ]

- Functional materials: Research has explored the use of 4-benzyloxychlorobenzene in the synthesis of novel liquid crystals and other functional materials with specific properties [Source: A publication in the journal "Dyes and Pigments" reported the synthesis of new Schiff base derivatives from 4-benzyloxychlorobenzene, exhibiting potential applications in liquid crystal displays. ]

Interaction with Tyrosinase:

While not directly affecting melanogenesis (pigment formation), 4-benzyloxychlorobenzene has been shown to interact with the enzyme tyrosinase [Source: A study published in "Bioorganic & Medicinal Chemistry" investigated the interaction of 4-benzyloxychlorobenzene with tyrosinase, revealing its ability to displace an electron and potentially modulate enzyme activity. ]. This interaction, mediated by its benzyl group, offers potential for further research in understanding enzyme mechanisms and designing new inhibitors.

4-Benzyloxychlorobenzene, with the molecular formula C₁₃H₁₁ClO and a molecular weight of 218.68 g/mol, is an organic compound characterized by a chlorobenzene ring substituted with a benzyloxy group at the para position. It is classified as an aryl ether and is known for its role in various chemical synthesis processes. The compound has been studied for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity profiles .

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of different aryl compounds. This reaction can occur under basic conditions, where nucleophiles such as amines or alcohols can attack the aromatic ring.

- Lithiation Reactions: Under specific conditions, treatment with lithium diisopropylamide (LDA) or tert-butyllithium can lead to lithiation at the benzyloxy position, enabling further functionalization .

- Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, making it useful in synthesizing more complex organic molecules .

The biological activity of 4-Benzyloxychlorobenzene has been explored in various studies. While specific pharmacological effects are not extensively documented, its derivatives have shown potential as:

- Antimicrobial Agents: Some studies suggest that compounds derived from benzyloxychlorobenzene exhibit antimicrobial properties.

- Anticancer Agents: Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation, although more research is necessary to establish efficacy and mechanisms .

Several methods have been developed for synthesizing 4-Benzyloxychlorobenzene:

- Direct Alkylation: This involves the alkylation of chlorobenzene using benzyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid.

- Ethers Formation: The reaction of phenolic compounds with benzyl chloride in the presence of a base (like sodium hydroxide) can yield 4-Benzyloxychlorobenzene.

- Lithiation and Substitution: As mentioned earlier, lithiation followed by electrophilic substitution allows for the introduction of various functional groups at the benzyloxy position, enhancing synthetic versatility .

4-Benzyloxychlorobenzene finds applications in several fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound is used in developing polymeric materials and specialty chemicals.

- Research: It is utilized in proteomics research as a reagent for various analytical techniques .

Interaction studies involving 4-Benzyloxychlorobenzene focus on its reactivity with biological molecules and other chemical species. Notable interactions include:

- Protein Binding Studies: Investigating how derivatives interact with proteins can provide insights into their potential therapeutic effects.

- Reactivity with Nucleophiles: Understanding how this compound reacts with different nucleophiles aids in designing new synthetic pathways and exploring its biological activity .

Several compounds share structural similarities with 4-Benzyloxychlorobenzene. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methoxybenzyl chloride | Aryl ether | Contains a methoxy group instead of a benzyloxy group. |

| Benzyl chloride | Simple alkyl halide | Lacks the aromatic ether functionality. |

| 4-Chlorophenol | Phenolic compound | Contains a hydroxyl group instead of an ether group. |

Uniqueness of 4-Benzyloxychlorobenzene

4-Benzyloxychlorobenzene's unique combination of a chlorobenzene ring and a benzyloxy substituent allows it to participate in diverse

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant